molecular formula C9H19NO3S B13987524 tert-Butyl (3-(methylsulfinyl)propyl)carbamate CAS No. 1395890-57-9

tert-Butyl (3-(methylsulfinyl)propyl)carbamate

Cat. No.: B13987524
CAS No.: 1395890-57-9
M. Wt: 221.32 g/mol
InChI Key: DTRAADSQHKCZCA-UHFFFAOYSA-N
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Description

tert-Butyl (3-(methylsulfinyl)propyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methylsulfinyl group, and a propyl chain attached to a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(methylsulfinyl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 3-(methylsulfinyl)propyl group. One common method involves the use of tert-butyl chloroformate and 3-(methylsulfinyl)propylamine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(methylsulfinyl)propyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: tert-Butyl (3-(methylsulfonyl)propyl)carbamate

    Reduction: tert-Butyl (3-(methylthio)propyl)carbamate

    Substitution: Various carbamate derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-(methylsulfinyl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and can be used in various organic synthesis reactions.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate biochemical pathways involving carbamates.

Medicine

In medicine, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, making it a useful tool for drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(methylsulfinyl)propyl)carbamate involves the interaction of the carbamate group with specific molecular targets. In biological systems, the carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. The methylsulfinyl group can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-aminopropyl)carbamate
  • tert-Butyl (3-(methylamino)propyl)carbamate
  • tert-Butyl (3-hydroxypropyl)carbamate

Uniqueness

tert-Butyl (3-(methylsulfinyl)propyl)carbamate is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity. This group allows the compound to undergo specific oxidation and reduction reactions that are not possible with other similar carbamates. Additionally, the methylsulfinyl group can influence the compound’s solubility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

1395890-57-9

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

tert-butyl N-(3-methylsulfinylpropyl)carbamate

InChI

InChI=1S/C9H19NO3S/c1-9(2,3)13-8(11)10-6-5-7-14(4)12/h5-7H2,1-4H3,(H,10,11)

InChI Key

DTRAADSQHKCZCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCS(=O)C

Origin of Product

United States

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